molecular formula C32H34N6O2 B11419647 N-(1-benzylpiperidin-4-yl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

N-(1-benzylpiperidin-4-yl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No.: B11419647
M. Wt: 534.7 g/mol
InChI Key: RVLFLDKIJLLWAA-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:

    N-(1-benzylpiperidin-4-yl): This part consists of a piperidine ring (a six-membered nitrogen-containing ring) with a benzyl group attached at the nitrogen.

    3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide: The core structure contains a quinazoline ring fused with a triazolo ring, and an amide group at the end.

Preparation Methods

Synthetic Routes::

  • Complementary Pathways :
    • Pathway 1 : Involves the reaction of succinic anhydride with aminoguanidine hydrochloride to form the triazolotriazine intermediate. Subsequent N-alkylation with benzylpiperidine yields the target compound.
    • Pathway 2 : Starts with the same intermediate, but instead of N-alkylation, it undergoes a reductive amination with 4-methylbenzaldehyde followed by cyclization to form the final product.

Industrial Production:: Unfortunately, specific industrial methods for large-scale production remain scarce in the literature.

Chemical Reactions Analysis

This compound participates in various reactions:

  • Oxidation : It can be oxidized to form its corresponding N-oxide.
  • Reduction : Reduction of the quinazoline ring may yield a dihydroquinazoline derivative.
  • Substitution : The benzyl group can undergo substitution reactions.
  • Common Reagents : Alkylating agents, reducing agents, and oxidants.
  • Major Products : N-alkylated derivatives, N-oxides, and reduced forms.

Scientific Research Applications

  • Medicine : Investigate its potential as a drug candidate, especially considering its unique structure.
  • Chemistry : Explore its reactivity and design novel derivatives.
  • Biology : Study its interactions with biological targets.
  • Industry : Assess its use in materials science or as a building block for other compounds.

Mechanism of Action

  • Targets : Investigate its binding to receptors, enzymes, or other biomolecules.
  • Pathways : Explore signaling pathways affected by this compound.

Comparison with Similar Compounds

  • Uniqueness : Highlight its distinctive features compared to related structures.
  • Similar Compounds : Search for other triazoloquinazolines or related heterocycles.

Properties

Molecular Formula

C32H34N6O2

Molecular Weight

534.7 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C32H34N6O2/c1-23-11-13-25(14-12-23)22-37-31(40)27-9-5-6-10-28(27)38-29(34-35-32(37)38)15-16-30(39)33-26-17-19-36(20-18-26)21-24-7-3-2-4-8-24/h2-14,26H,15-22H2,1H3,(H,33,39)

InChI Key

RVLFLDKIJLLWAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NC5CCN(CC5)CC6=CC=CC=C6

Origin of Product

United States

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